Comparative Structure-Activity Relationship (SAR): Tigloidine Hydrobromide vs. Atropine
Comparative Structure-Activity Relationship (SAR): Tigloidine Hydrobromide vs. Atropine
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) between Tigloidine hydrobromide and Atropine , designed for researchers in neuropharmacology and medicinal chemistry.
Executive Summary
Tigloidine and Atropine are both tropane alkaloids acting as muscarinic acetylcholine receptor (mAChR) antagonists. However, their distinct structural features—specifically the stereochemistry at the C-3 position of the tropane ring and the nature of the esterifying acid—result in divergent pharmacological profiles. While Atropine acts as a potent, non-selective parasympatholytic with high peripheral affinity, Tigloidine exhibits a lower peripheral potency but a favorable therapeutic index for central nervous system (CNS) applications, historically utilized in the management of Parkinsonism. This guide dissects the molecular determinants of these differences.
Structural Chemistry Analysis
The core differentiation lies in two domains: the tropane skeleton stereochemistry and the acyl moiety .
The Tropane Skeleton: Tropine vs. Pseudotropine
The tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane) serves as the scaffold. The orientation of the hydroxyl group at C-3 relative to the nitrogen bridge is the stereochemical switch.
-
Atropine (Tropine Ester): Derived from tropine (3
-tropanol). The ester group occupies the axial (or pseudo-axial) position relative to the piperidine ring chair conformation. This conformation is critical for the "aromatic pocket" fit within the muscarinic receptor. -
Tigloidine (Pseudotropine Ester): Derived from pseudotropine (3
-tropanol). The ester group occupies the equatorial position. This conformational change alters the vector of the acyl group, significantly impacting receptor binding affinity.
The Acyl Moiety: Tropic Acid vs. Tiglic Acid
-
Atropine (Tropic Acid): The esterifying acid is (
)-tropic acid (3-hydroxy-2-phenylpropanoic acid). It contains:-
An aromatic ring (essential for
- interactions with receptor residues like Trp/Tyr). -
A hydroxymethyl group (essential for hydrogen bonding).
-
-
Tigloidine (Tiglic Acid): The esterifying acid is tiglic acid ((E)-2-methylbut-2-enoic acid). It is:
-
Aliphatic and unsaturated.
-
Lacks the aromatic ring and the hydroxyl group.
-
Structural Visualization
The following diagram illustrates the chemical hierarchy and structural divergence.
Figure 1: Structural derivation of Atropine and Tigloidine highlighting stereochemical and acyl group differences.
Structure-Activity Relationship (SAR)
The pharmacological divergence is a direct function of the receptor binding pocket requirements. The muscarinic receptor orthosteric binding site is deeply buried and requires specific pharmacophores for high-affinity binding.
Binding Affinity Determinants
Atropine's
| Structural Feature | Atropine Interaction | Tigloidine Interaction | SAR Impact |
| Cationic Head | Protonated Nitrogen binds to Asp105 (M1) via ionic interaction. | Identical interaction.[1][2] | Neutral. Both compounds possess the requisite tertiary amine. |
| Ester Linkage | Hydrogen bonding with Thr/Tyr residues. | Present, but orientation differs due to pseudotropine scaffold. | Moderate. Equatorial orientation in Tigloidine may reduce H-bond optimization. |
| Acyl Tail (Aromatic) | Phenyl ring forms strong | Absent. Replaced by aliphatic methyl-butene chain. | Critical. Loss of |
| Acyl Tail (Hydroxyl) | Hydroxymethyl group forms H-bonds (essential for high potency). | Absent. | Critical. Further reduction in binding energy. |
The "Therapeutic Window" Paradox
One might assume high affinity (Atropine) is superior. However, in treating Parkinsonism , the goal is to restore the striatal Dopamine/Acetylcholine balance without causing systemic anticholinergic toxicity (dry mouth, urinary retention, mydriasis).
-
Atropine: High peripheral potency means therapeutic CNS doses are often limited by peripheral side effects.
-
Tigloidine: The lack of the "high-affinity" tropic acid moiety reduces peripheral potency. However, its lipophilicity (aided by the aliphatic tiglyl group) allows sufficient BBB penetration. This creates a shifted dose-response curve where CNS efficacy can be achieved with a more manageable peripheral side-effect profile.
Mechanistic Pathway
Both compounds function by competitive antagonism at the Muscarinic Acetylcholine Receptor (mAChR), preventing G-protein coupling and downstream signaling.
Figure 2: Mechanism of action.[2][3][4][5][6] Tigloidine blocks the receptor, preventing the cascade leading to cholinergic motor overactivity.
Experimental Protocols for Validation
To empirically validate the SAR claims above, the following "self-validating" experimental workflows are recommended.
Radioligand Binding Assay (Affinity Determination)
This protocol quantifies the affinity (
Reagents:
-
Ligand:
-QNB (Quinuclidinyl benzilate) - High affinity non-selective antagonist. -
Tissue: Rat cerebral cortex homogenate (rich in M1 receptors).
-
Buffer: 50 mM Na-K phosphate buffer, pH 7.4.
Protocol:
-
Preparation: Homogenize tissue in buffer; centrifuge at 20,000 x g for 15 min. Resuspend pellet.
-
Incubation: In 96-well plates, add:
-
50
L Tissue homogenate. -
50
L -QNB (Final conc. ~0.2 nM). -
50
L Test Compound (Tigloidine or Atropine) in serial dilutions ( M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation:
Functional Tissue Bath Assay (Peripheral Potency)
To demonstrate the reduced peripheral activity of Tigloidine.
Protocol Workflow:
Figure 3: Functional assay workflow to determine peripheral antispasmodic potency.
References
-
PubChem. (n.d.). Tigloidine. National Library of Medicine. Retrieved from [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products. Pharmacological Reports. Retrieved from [Link]
-
Hulme, E. C., et al. (1978). Muscarinic receptor binding in rat brain synaptic membranes. Molecular Pharmacology. Retrieved from [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. Retrieved from [Link]
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Retrieved from [Link]
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
